

N-(2-Hydroxyethyl)ethylenediamine synthesis and characterization

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>N</i> -(2-Hydroxyethyl)ethylenediamine |
| Cat. No.: | B041792 |

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Abstract

N-(2-Hydroxyethyl)ethylenediamine, also known as AEEA, is a versatile organic compound with significant applications in medicinal chemistry, materials science, and as a precursor for the synthesis of various derivatives. Its structure, incorporating both primary and secondary amine groups along with a hydroxyl group, allows for a wide range of chemical modifications and applications. This technical guide provides a comprehensive overview of the primary synthesis routes for **N-(2-Hydroxyethyl)ethylenediamine** and the key analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows are presented to facilitate its practical application in a research and development setting.

Synthesis of N-(2-Hydroxyethyl)ethylenediamine

The synthesis of **N-(2-Hydroxyethyl)ethylenediamine** can be primarily achieved through two main routes: the reaction of ethylenediamine with ethylene oxide and the reaction of ethylenediamine with 2-chloroethanol.

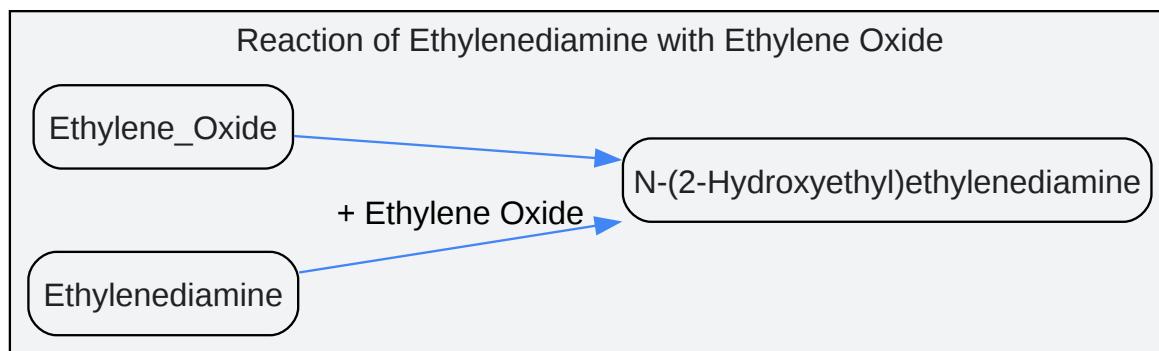
Synthesis via Ethylene Oxide

The reaction of ethylenediamine with ethylene oxide is a common industrial method for producing **N-(2-Hydroxyethyl)ethylenediamine**. This method's selectivity towards the mono-hydroxyethylated product is highly dependent on the reaction conditions, particularly the molar

ratio of the reactants. An excess of ethylenediamine is crucial to favor the formation of the desired product and minimize the formation of di-, tri-, and tetra-hydroxyethylated byproducts.

[1]

Reaction Scheme:



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Caption: Synthesis of **N-(2-Hydroxyethyl)ethylenediamine** from ethylenediamine and ethylene oxide.

A process for preparing N,N,N',N'-tetra-(2-hydroxyethyl)ethylenediamine involves reacting ethylenediamine with ethylene oxide in the absence of water and in the presence of a saturated C3-C9 alcohol solvent.[2][3] While this produces the tetra-substituted derivative, the underlying principle of reacting ethylenediamine with ethylene oxide is relevant. To favor the mono-substituted product, a significant excess of ethylenediamine is necessary.[1]

Experimental Protocol:

A detailed experimental protocol for the selective synthesis of the mono-substituted product is described in the literature.[1] In a typical procedure, a large excess of ethylenediamine is reacted with ethylene oxide under controlled temperature and pressure.

- Reactor Setup: A pressure reactor equipped with a stirrer, a cooling system, and inlets for the reactants is charged with a significant molar excess of ethylenediamine.

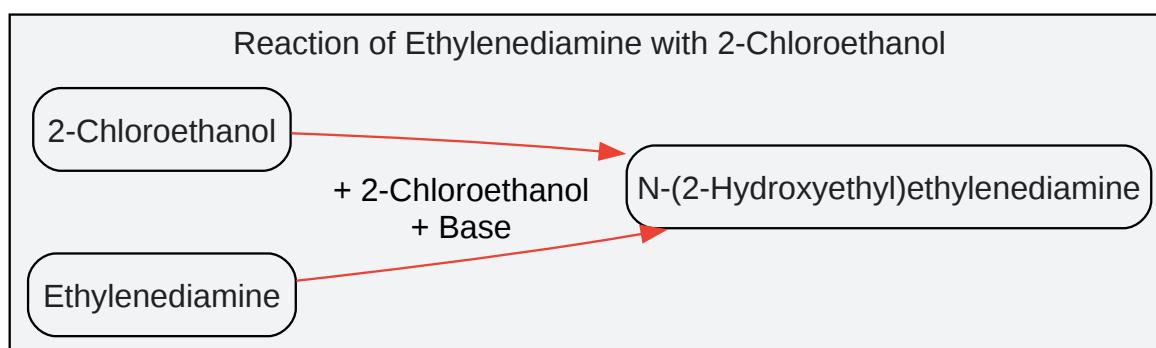
- Reaction: Ethylene oxide is slowly introduced into the reactor while maintaining a low temperature to control the exothermic reaction.
- Purification: After the reaction is complete, the excess ethylenediamine is removed by distillation under reduced pressure. The resulting crude product is then purified by fractional distillation to isolate **N-(2-Hydroxyethyl)ethylenediamine**.

| Parameter | Value | Reference |
|-------------------------|---|-------------------|
| Reactant Ratio (EDA:EO) | > 4:1 (molar) | [1] |
| Temperature | 30-50 °C | General knowledge |
| Pressure | 1-5 atm | General knowledge |
| Yield | Up to 60% with 7-fold excess of diamine | [1] |

Synthesis via 2-Chloroethanol

Another common laboratory and industrial synthesis method involves the reaction of ethylenediamine with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme:



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Caption: Synthesis of **N-(2-Hydroxyethyl)ethylenediamine** from ethylenediamine and 2-chloroethanol.

A related synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine involves reacting 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of sodium carbonate.^[4] This illustrates the general principle of using a chloro-alcohol to introduce the hydroxyethyl group. By using ethylenediamine as the starting material, **N-(2-hydroxyethyl)ethylenediamine** can be synthesized.

Experimental Protocol:

- Reaction Setup: Ethylenediamine and a suitable solvent are placed in a reaction flask equipped with a stirrer, condenser, and dropping funnel.
- Addition of Reactant: 2-Chloroethanol is added dropwise to the ethylenediamine solution. A base, such as sodium carbonate or sodium hydroxide, is used to neutralize the HCl produced.
- Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction.
- Workup and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

| Parameter | Value | Reference |
|---------------------------|------------------------------------|-------------------|
| Reactant Ratio (EDA:2-CE) | 1:1 to 2:1 (molar) | General knowledge |
| Base | Sodium Carbonate, Sodium Hydroxide | [4] |
| Temperature | 80-120 °C | General knowledge |
| Yield | Moderate to high | General knowledge |

Characterization of **N-(2-Hydroxyethyl)ethylenediamine**

The characterization of **N-(2-Hydroxyethyl)ethylenediamine** is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **N-(2-Hydroxyethyl)ethylenediamine**.

- ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. Predicted ¹H NMR spectral data for **N-(2-Hydroxyethyl)ethylenediamine** is available in public databases.[5]
- ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Spectral data for related compounds like N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine is available and can be used for comparative purposes.[6]

| Technique | Key Observables |
|---------------------|---|
| ¹ H NMR | Chemical shifts and coupling constants of the ethyl and ethylene protons. |
| ¹³ C NMR | Chemical shifts of the four distinct carbon atoms. |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **N-(2-Hydroxyethyl)ethylenediamine** will show characteristic absorption bands for the O-H, N-H, and C-N bonds. IR spectra of related compounds are available in the NIST Chemistry WebBook.[7]

| Functional Group | Wavenumber (cm ⁻¹) |
|-----------------------|--------------------------------|
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch | 2850-3000 |
| C-N stretch | 1000-1200 |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine is available from NIST, which can provide insights into the fragmentation of similar structures.^[8]

| Technique | Information Obtained |
|-------------------|---|
| Mass Spectrometry | Molecular ion peak (M ⁺) and fragmentation pattern. |

Chromatographic Characterization

2.2.1. Gas Chromatography (GC)

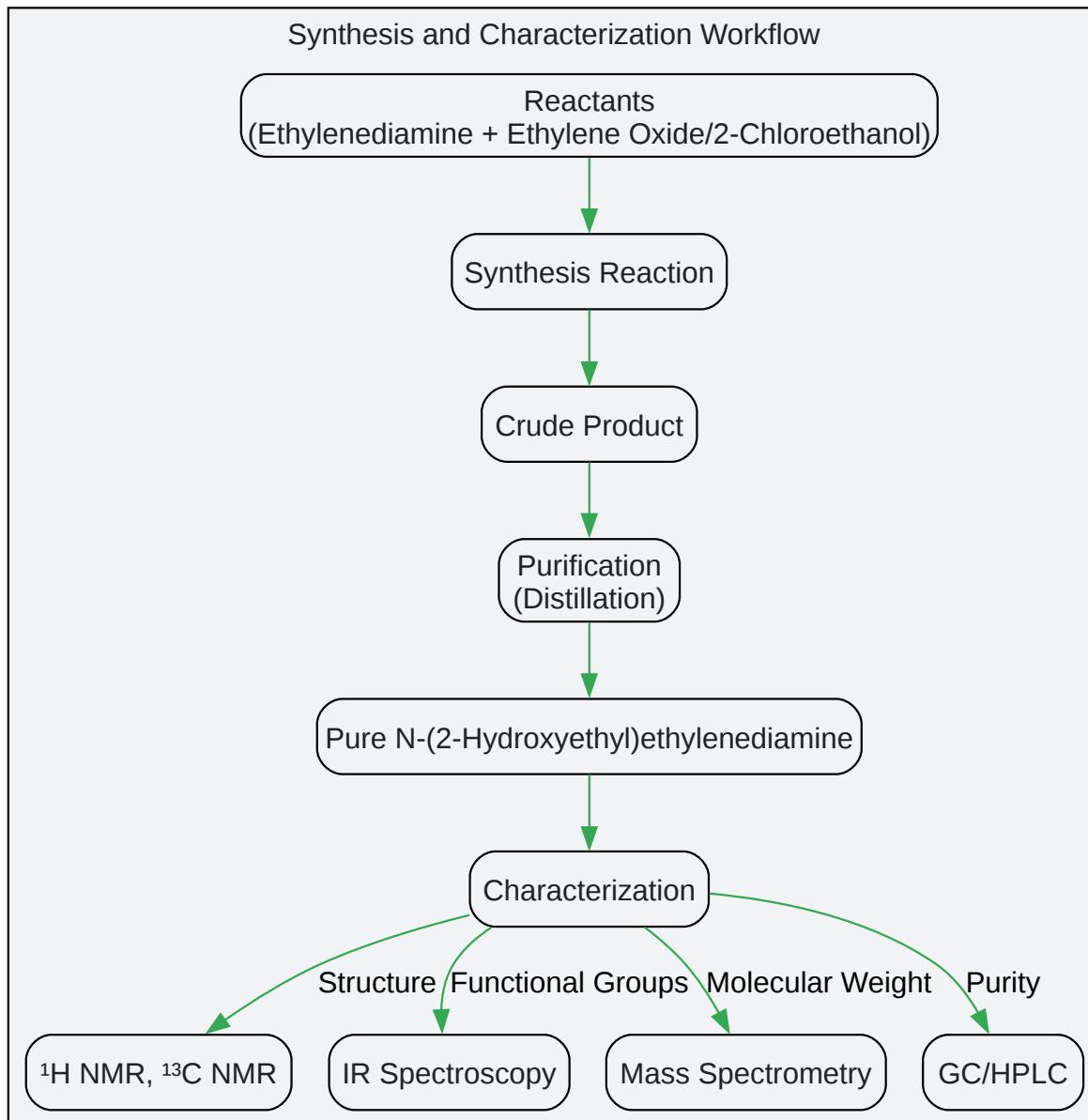
Gas chromatography can be used to assess the purity of **N-(2-Hydroxyethyl)ethylenediamine** and to separate it from starting materials and byproducts. The choice of column and temperature program is critical for achieving good separation.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for purity assessment, especially for less volatile derivatives. An analysis of chelating agents including (2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid using HPLC has been reported.^[9]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of **N-(2-Hydroxyethyl)ethylenediamine**.



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Caption: General workflow for the synthesis and characterization of **N-(2-Hydroxyethyl)ethylenediamine**.

Applications

N-(2-Hydroxyethyl)ethylenediamine serves as a versatile building block in various fields. It is used as a precursor in the synthesis of room-temperature ionic liquids.[10][11] Additionally, it acts as a ligand in the preparation of various metal complexes.[11] Its derivatives, such as N-(2-hydroxyethyl)-ethylenediaminetriacetic acid (HEDTA), are used as chelating agents.[12][13]

Conclusion

This technical guide has outlined the primary synthetic routes and characterization techniques for **N-(2-Hydroxyethyl)ethylenediamine**. The provided experimental details and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Careful control of reaction conditions is paramount to achieve high yields and purity of the desired product. The combination of various analytical methods is essential for comprehensive characterization and quality control.

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